

Potential off-target effects of BAR501

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Compound of Interest

Compound Name: (3 α ,5 β ,6 β ,7 α)-BAR501

Cat. No.: B15603030

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Technical Support Center: BAR501

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving BAR501, a selective G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BAR501?

BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.^{[1][2]} Its activation of GPBAR1 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and other downstream signaling pathways.^{[3][4]} This signaling cascade mediates various physiological effects, including the regulation of inflammation, energy homeostasis, and vasodilation.^{[3][5][6]}

Q2: Is BAR501 selective for GPBAR1? What are the known off-target effects?

BAR501 is characterized as a selective GPBAR1 agonist.^{[1][2][6]} A key aspect of its selectivity is that it is devoid of agonistic activity towards the Farnesoid X Receptor (FXR), another major bile acid receptor.^{[1][6][7][8]} This lack of FXR activation is a critical feature, distinguishing it from some other bile acid mimetics. While extensive off-target screening data is not publicly available, studies have shown it does not interact with other metabolic nuclear receptors like LXR α and LXR β .^{[9][10]}

Q3: What are the expected effects of BAR501 on inflammatory signaling?

BAR501 has demonstrated significant anti-inflammatory properties in preclinical models. It can shift macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.^{[6][11]} This is achieved, in part, by reversing the upregulation of M1 markers (like Cd38, Fpr2, and Gpr18) and rescuing the downregulation of M2 markers (like Egr2 and c-myc) induced by inflammatory stimuli.^[11] In human cholangiocytes, BAR501 can reverse the pro-inflammatory phenotype induced by lipopolysaccharide (LPS) in an NF-κB-dependent manner.^{[12][13]}

Q4: How does BAR501 affect vascular tone?

In preclinical studies, BAR501 has been shown to have vasodilatory effects. It can reduce hepatic perfusion pressure and counteract norepinephrine-induced vasoconstriction.^{[6][8]} The proposed mechanism involves the increased expression and activity of cystathionine-γ-lyase (CSE), an enzyme that produces the vasodilator hydrogen sulfide (H₂S), and increased phosphorylation of endothelial nitric oxide synthase (eNOS).^{[5][6][8]} Concurrently, it reduces the expression of the vasoconstrictor endothelin-1 (ET-1).^{[4][5][6][8]}

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
No significant increase in cAMP levels after BAR501 treatment in GPBAR1-expressing cells.	1. Suboptimal concentration of BAR501.2. Poor cell health or low GPBAR1 expression.3. Inactivated BAR501 due to improper storage.	1. Perform a dose-response experiment. The reported EC ₅₀ for GPBAR1 transactivation is 1 µM. [1] [2] 2. Verify GPBAR1 expression via qPCR or Western blot. Ensure cells are healthy and within a low passage number.3. Store BAR501 stock solutions at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles. [1]
Unexpected changes in the expression of FXR target genes.	BAR501 is reported to be devoid of FXR agonistic activity. [1] [6] [8] Observed effects could be indirect or due to experimental artifacts.	1. Confirm the purity of the BAR501 compound.2. Investigate potential indirect effects downstream of GPBAR1 activation that might influence FXR signaling pathways.
Variability in anti-inflammatory response in macrophage polarization assays.	1. Differences in macrophage subtype or activation state.2. Timing of BAR501 treatment relative to inflammatory stimulus.	1. Characterize the macrophage phenotype (e.g., bone marrow-derived vs. peritoneal) and use consistent activation protocols (e.g., LPS/IFN-γ).2. Optimize the timing of BAR501 co-treatment or pre-treatment.

Quantitative Data Summary

Parameter	Value	Assay Conditions	Reference
GPBAR1 (TGR5) Agonism (EC ₅₀)	1 μ M	Transactivation of a CRE-luciferase reporter in HEK293 cells overexpressing human GPBAR1.	[1][2]
FXR Agonism	No activity	Not specified	[6][8]
LXR α and LXR β Agonism	No activity	Not specified	[9][10]
GLP-1 mRNA Expression	2.5-fold increase	10 μ M BAR501 treatment of GLUTAg cells.	[1][5]

Experimental Protocols

GPBAR1 Transactivation Assay

This protocol is based on methodologies described for assessing BAR501 activity.[1]

- Cell Culture and Transfection:
 - Plate HEK293T cells at a density of 10,000 cells/well in a 24-well plate.
 - Transfect cells with the following plasmids:
 - 200 ng of pGL4.29[luc2P/CRE/Hygro], a reporter vector with a cAMP response element (CRE).
 - 100 ng of a vector expressing human GPBAR1 (e.g., pCMV-SPORT6-human GPBAR1).
 - 100 ng of a control vector for normalization (e.g., pGL4.70[hRluc/CMV]).
- Compound Treatment:

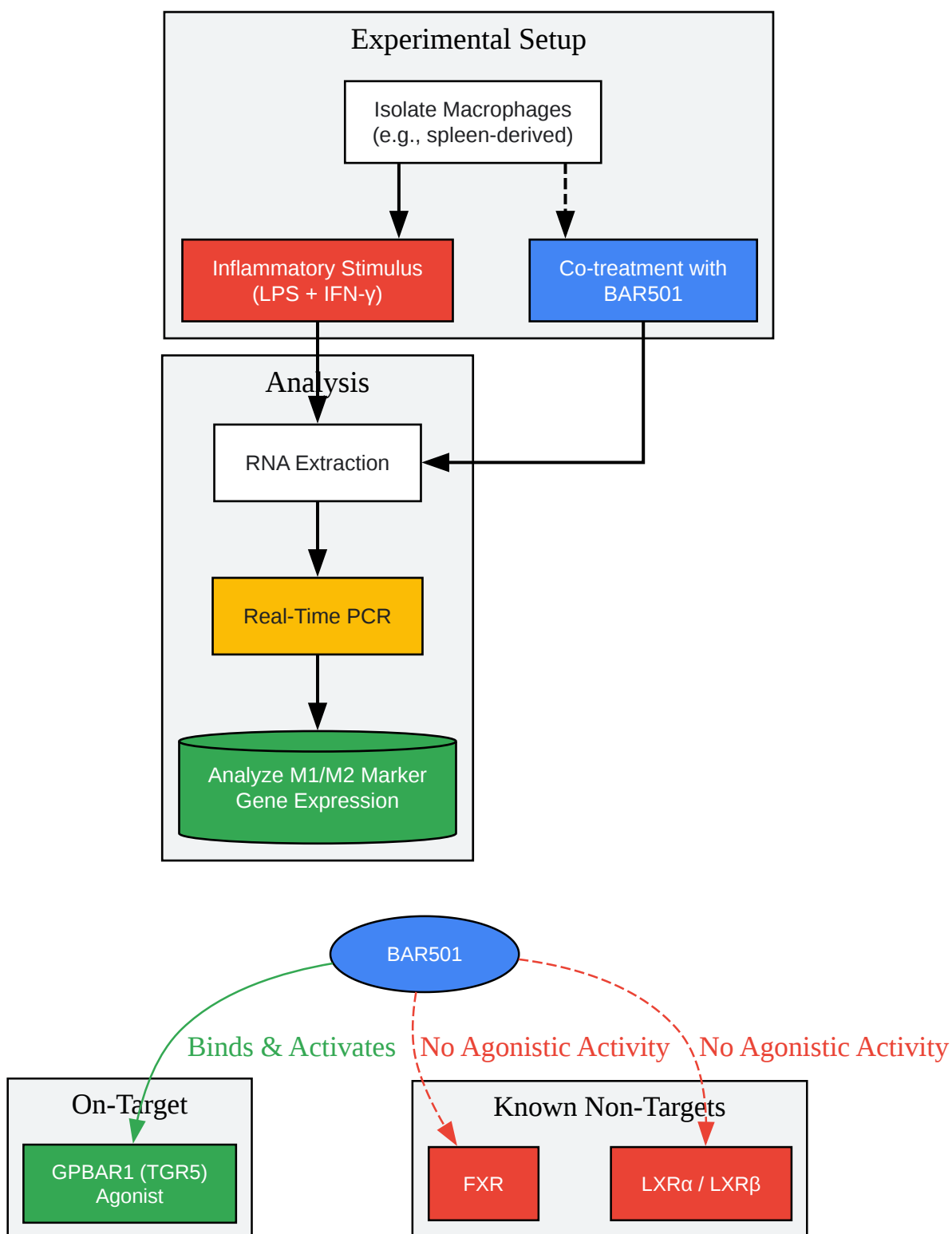
- 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of BAR501 or vehicle control.
- Luciferase Assay:
 - Incubate the cells for 18 hours.
 - Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
 - Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Signaling Pathway and Workflow Diagrams



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Caption: BAR501 signaling pathway via GPBAR1 activation.



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